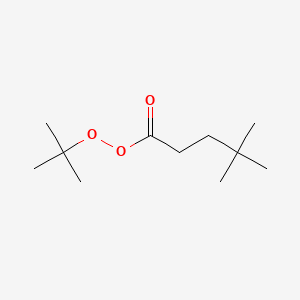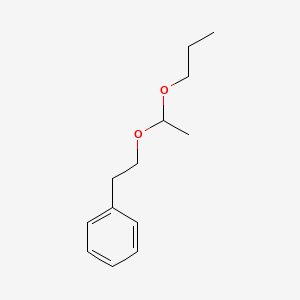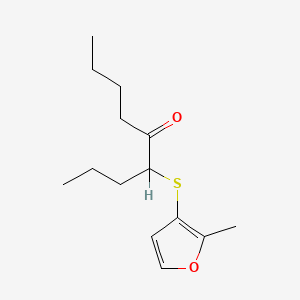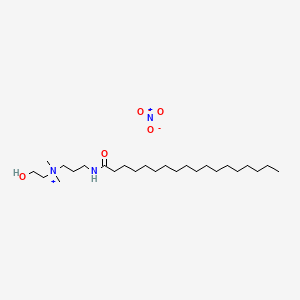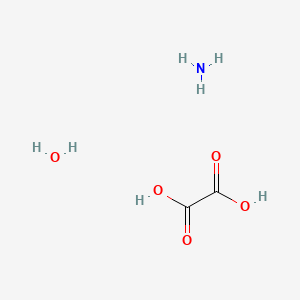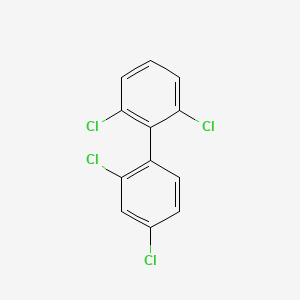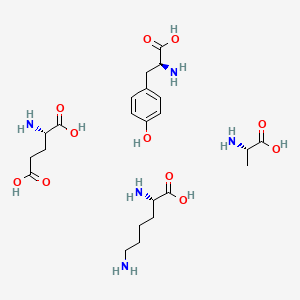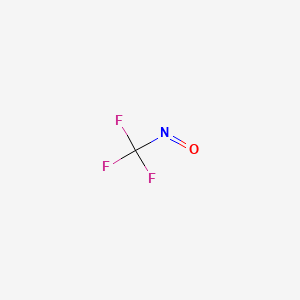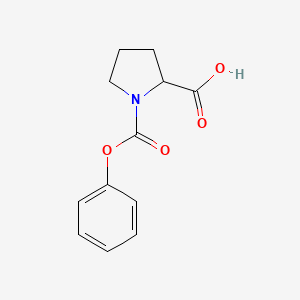
1-(Phenoxycarbonyl)pyrrolidin-2-carbonsäure
Übersicht
Beschreibung
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (PPCA) is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 g/mol. This compound has immense potential in various fields of science, especially in the pharmaceutical industry.
Molecular Structure Analysis
The InChI code for PPCA is 1S/C12H13NO4/c14-11(15)10-7-4-8-13(10)12(16)17-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15)/p-1 . This code represents the molecular structure of the compound. Detailed structural analysis would require specialized software to visualize the structure based on this code.Physical And Chemical Properties Analysis
PPCA has a molecular weight of 235.24 g/mol. It is typically stored at room temperature . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von Antitumormitteln
Diese Verbindung wurde bei der Synthese von Nickel(II)-, Palladium(II)- und Kupfer(II)-Komplexen von Pyrrolidin-Thiosemicarbazon-Hybriden verwendet. Diese Hybride wurden auf ihr in-vitro-Antitumorpotenzial gegen verschiedene Krebszelllinien, darunter Lungenkrebs (A549), Ovarialkarzinom (CH1) und Kolonkrebs (SW480), sowie nicht-kanzeröse murine embryonale Fibroblasten (NIH/3T3) untersucht. Der Zelltodmechanismus wurde mit Hilfe von Durchflusszytometrie-Methoden untersucht .
Arzneimittelforschung
Die Pyrrolidin-Grundstruktur ist ein vielseitiges Gerüst in der Arzneimittelforschung. Sie wurde bei der Entwicklung neuer Moleküle eingesetzt, indem die Bindungskonformation verwandter Verbindungen untersucht wurde, die eine Potenz gegenüber bestimmten Zielstrukturen zeigten, während unerwünschte Aktivität gegenüber anderen Rezeptoren vermieden wurde .
Hemmung der Biofilmbildung
Im Zusammenhang mit Infektionskrankheiten haben sich Derivate dieser Verbindung in vitro als wirksam gegen die Bildung von Biofilmen erwiesen und in vivo, insbesondere in einem Wirbellosenmodell der disseminierten Candidiasis, Aktivität gezeigt .
Frontiers - Neue Erkenntnisse über Pyrrolidin-Grundgerüste Pyrrolidin in der Arzneimittelforschung: Ein vielseitiges Gerüst für neuartige Therapeutika
Wirkmechanismus
The mechanism of action of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is not yet fully understood. However, it is believed that the compound interacts with proteins in the cell membrane, which can lead to changes in the cell's physiology. This can lead to changes in the cell's metabolism, gene expression, and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid are still being studied. However, studies have shown that the compound can affect the activity of certain enzymes, as well as the expression of certain genes. It has also been shown to have an effect on the growth and development of cells, as well as the regulation of cell division.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a non-toxic compound, which makes it safe to use in a variety of experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for many researchers. However, 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is not very stable in solution, so it must be stored in a cool, dry place. Additionally, it has a limited shelf life, so it must be used quickly after synthesis.
Zukünftige Richtungen
Future research on 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid will focus on understanding its mechanism of action and exploring its potential applications in clinical medicine. Additionally, further research will be conducted to identify new synthetic methods to produce 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and to optimize its stability in solutions. Other potential future directions include exploring the compound's potential for use in drug delivery systems, as well as its potential for use in medical devices. Finally, further research will be conducted to identify the biochemical and physiological effects of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and to determine its potential for use in therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-phenoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-7-4-8-13(10)12(16)17-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPMLYISWFZSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340478 | |
| Record name | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1161602-22-7 | |
| Record name | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-](/img/structure/B1596149.png)
